molecular formula C18H24N4O2S2 B2594001 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 392295-48-6

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide

Cat. No.: B2594001
CAS No.: 392295-48-6
M. Wt: 392.54
InChI Key: SNKNMEXXBCYMDN-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a synthetic organic compound designed for research applications, featuring a 1,3,4-thiadiazole core—a heterocyclic scaffold renowned for its diverse biological activities . This compound is part of a class of molecules that have demonstrated significant potential in pharmacological investigations, particularly as anti-infective and anti-inflammatory agents . Its molecular structure integrates key pharmacophores, including the 1,3,4-thiadiazole ring and carboxamide moieties, which are frequently explored in medicinal chemistry for developing new therapeutic leads . The primary research value of this compound lies in its investigated applications as an antimicrobial and anti-inflammatory agent. Structurally related 1,3,4-thiadiazole derivatives have shown potent in vitro antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , with some analogs exhibiting inhibition zones comparable to the reference drug ciprofloxacin . Furthermore, similar compounds have demonstrated significant anti-inflammatory activity by effectively inhibiting protein denaturation in assays such as the bovine serum albumin (BSA) denaturation method, with certain derivatives showing percentage inhibition values exceeding 85% at concentrations of 250 µg/ml, outperforming the standard drug diclofenac sodium . The proposed mechanism of action for such effects may involve interaction with specific enzymatic targets; molecular docking studies of analogous structures have revealed strong binding affinities with proteins like dihydropteroate synthase (DHPS) from S. aureus (PDB ID: 6CLV), suggesting a potential mechanism for their antibiotic activity . The 1,3,4-thiadiazole nucleus is also recognized in apoptosis inducers, caspase activators, and kinase inhibitors, indicating broad potential for oncology research . This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-8-7-11(3)9-12(14)4/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNMEXXBCYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core . . The final step involves the coupling of the intermediate with 2-ethylbutanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Monoamine Oxidase Inhibition
One of the primary applications of compounds containing the 1,3,4-thiadiazole moiety is their role as inhibitors of monoamine oxidases (MAOs). MAOs are critical enzymes involved in the metabolism of neurotransmitters, and their inhibition can have therapeutic implications for treating neurological disorders such as depression and anxiety. Research indicates that derivatives of thiadiazoles exhibit selective inhibition against MAO isoforms, highlighting their potential as antidepressants .

Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of the dimethylphenyl group enhances the biological activity against various bacterial strains. Studies have shown that certain thiadiazole compounds exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of thiadiazole derivatives and their biological activity is crucial for optimizing their efficacy. Various studies have synthesized different substituted thiadiazoles to evaluate their MAO inhibitory activity. For instance, modifications in alkyl groups attached to the thiadiazole ring have been correlated with varying levels of enzyme inhibition, thereby providing insights into how structural changes can enhance pharmacological activity .

Case Studies

Case Study 1: MAO-A Inhibitors
In a recent study, several new 1,3,4-thiadiazole derivatives were synthesized and tested for MAO-A inhibition. The most potent compound exhibited an IC50 value of 0.060 ± 0.002 μM, demonstrating significant potential for further development as a therapeutic agent targeting MAO-A . The study employed molecular docking techniques to elucidate binding modes within the enzyme's active site, providing a detailed understanding of how these compounds interact at a molecular level.

Case Study 2: Antimicrobial Evaluation
Another investigation focused on a series of thiadiazole derivatives against specific bacterial strains. The study found that certain compounds showed promising results in inhibiting bacterial growth, indicating their potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole Core : All compounds retain the 1,3,4-thiadiazole ring, critical for π-π stacking and hydrogen bonding with biological targets .
  • Aryl/Arylalkyl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve metabolic stability, while electron-donating groups (e.g., 2,4-dimethylphenyl in the target compound) may enhance membrane permeability .
  • Amide Side Chains : Branched aliphatic amides (e.g., 2-ethylbutanamide) vs. aromatic amides (e.g., benzamide in ) influence solubility and bioavailability .

SAR Trends :

  • Electrophilic Substituents : Chlorine or sulfonamide groups () correlate with enhanced antimicrobial potency.
  • Lipophilic Side Chains : Branched alkylamides (e.g., 2-ethylbutanamide) may improve blood-brain barrier penetration for CNS targets.

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₉H₁₆N₄S₄. The compound features a thiadiazole ring , which is known for its diverse biological activities. The unique structural configuration enhances its interaction with biological targets, making it a candidate for drug development.

Pharmacological Properties

Thiadiazole derivatives have been extensively studied for their biological activities , including:

  • Antimicrobial Activity : Thiadiazole compounds are known to exhibit significant antimicrobial properties. Research indicates that derivatives of this class can inhibit the growth of various bacteria and fungi. For instance, compounds containing the thiadiazole moiety have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Several studies have reported the anti-inflammatory potential of thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Anticancer Activity : Thiadiazole derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways associated with cell proliferation .

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or pathogen survival.
  • Receptor Modulation : Interaction with various receptors could lead to altered cellular responses, contributing to its antimicrobial and anti-inflammatory effects.
  • Synergistic Effects : The structural features of thiadiazole derivatives allow for potential synergistic interactions with other pharmacologically active compounds, enhancing their therapeutic efficacy .

Research Findings and Case Studies

Recent studies have highlighted the promising biological activities of thiadiazole derivatives:

  • A study published in Frontiers in Chemistry noted that 1,3,4-thiadiazole derivatives demonstrated notable anti-inflammatory and anticancer activities . This suggests that similar properties may be expected from this compound.
  • Another review emphasized the importance of the 1,3,4-thiadiazole scaffold in drug design due to its wide range of biological activities . This reinforces the potential for developing new therapeutic agents based on this compound.

Data Table: Biological Activities of Thiadiazole Derivatives

Biological ActivityExamples/References
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
AntiviralPotential activity against viral infections

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves coupling a thiadiazole core with functionalized carbamoyl and sulfanyl groups. For example, thiadiazole derivatives are often synthesized via cyclization of thiosemicarbazides or via nucleophilic substitution reactions. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., triethylamine for deprotonation). Crystallization conditions (e.g., slow evaporation from ethanol) can improve yield and purity .
  • Table : Example reaction parameters from analogous thiadiazole syntheses:

StepSolventTemp (°C)CatalystYield (%)
CyclizationEthanol80H₂SO₄65–70
Sulfanyl incorporationDMF100K₂CO₃75–80

Q. How is the compound’s structural conformation validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, in analogous thiadiazole derivatives, SC-XRD revealed bond lengths of 1.74–1.78 Å for C–S in the thiadiazole ring and dihedral angles of 5–10° between aromatic planes . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., sulfanyl stretches at 600–700 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

  • Methodology :

  • NMR : ¹H NMR identifies protons on the 2,4-dimethylphenyl group (δ 2.2–2.4 ppm for methyl groups) and the ethylbutanamide chain (δ 1.1–1.3 ppm for CH₃). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460) and fragments like the thiadiazole core (m/z 140–150) .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide XP) predict the compound’s binding affinity to biological targets, and what validation steps are required?

  • Methodology :

  • Docking Workflow : Use Glide XP to model ligand-receptor interactions, incorporating hydrophobic enclosure scoring and water desolvation terms . For example, dock the compound into a bacterial enzyme’s active site (e.g., E. coli dihydrofolate reductase) to predict binding modes.
  • Validation : Compare docking poses with SC-XRD data (if available) or validate via mutagenesis studies (e.g., alanine scanning to test predicted hydrogen bonds) .
    • Table : Example Glide XP parameters:
ParameterValue
Grid box size20 Å × 20 Å × 20 Å
Ligand flexibilityTorsion sampling
Scoring functionXP mode

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Data Reconciliation : Re-examine force field parameters (e.g., OPLS-AA vs. CHARMM) for ligand flexibility. If computational models predict high affinity but bioassays show low activity, test for off-target effects or solubility issues (e.g., logP >5 may reduce bioavailability) .
  • Experimental Replication : Perform dose-response assays (e.g., IC₅₀) in triplicate and use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Methodology :

  • SAR Studies : Modify substituents on the thiadiazole or carbamoyl groups. For example, replacing the 2-ethylbutanamide with a shorter alkyl chain may improve solubility without sacrificing antimicrobial activity (see for analogous oxadiazole SAR) .
  • ADME Modeling : Use tools like SwissADME to predict logP, bioavailability, and metabolic stability. Introduce polar groups (e.g., -OH) to reduce logP from ~4.5 to <3.5 .

Data Contradiction Analysis

Q. How to resolve discrepancies between X-ray crystallography and NMR data for the compound’s conformation?

  • Methodology :

  • Dynamic Analysis : SC-XRD captures static conformations, while NMR reflects solution-state dynamics. Use variable-temperature NMR to assess rotational barriers (e.g., around the sulfanyl bond). If X-ray shows planar geometry but NMR indicates flexibility, consider crystal packing forces .
  • DFT Calculations : Compare experimental bond angles/energies with density functional theory (DFT) models (e.g., B3LYP/6-31G*) to identify steric or electronic outliers .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s antitumor potential, and how are controls designed?

  • Methodology :

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Include solvent-only and untreated controls to normalize data .
  • Mechanistic Studies : Pair viability assays with flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .

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